molecular formula C26H25N3O4 B15351016 2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid

2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid

Cat. No.: B15351016
M. Wt: 443.5 g/mol
InChI Key: AVSLUKIEXHUTPX-UHFFFAOYSA-N
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Description

The compound 2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid consists of two components:

  • 2-(1H-Imidazol-5-yl)-N-tritylethanamine: A derivative of ethanamine with a 1H-imidazol-5-yl substituent at the 2-position and a trityl (triphenylmethyl) group protecting the amine. The trityl group enhances steric bulk and lipophilicity, often used in organic synthesis to stabilize reactive amines .
  • Oxalic acid: A dicarboxylic acid (HOOC-COOH) serving as a counterion. It is highly water-soluble, weakly acidic, and commonly employed in pharmaceutical salt formation to improve crystallinity and stability .

This compound’s structural uniqueness lies in the combination of a bioactive imidazole moiety, a bulky trityl-protected amine, and oxalic acid’s physicochemical influence.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid

InChI

InChI=1S/C24H23N3.C2H2O4/c1-4-10-20(11-5-1)24(21-12-6-2-7-13-21,22-14-8-3-9-15-22)27-17-16-23-18-25-19-26-23;3-1(4)2(5)6/h1-15,18-19,27H,16-17H2,(H,25,26);(H,3,4)(H,5,6)

InChI Key

AVSLUKIEXHUTPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CN=CN4.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazoles is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The trityl group can be introduced via a reaction with triphenylmethyl chloride in the presence of a base such as pyridine . The final step involves the reaction with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The trityl group can be removed under reductive conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reductive removal of the trityl group can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Deprotected amine.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The trityl group can protect reactive sites during chemical reactions, allowing for selective modification of the molecule. Oxalic acid can chelate metal ions, affecting their availability and activity in biological systems .

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Key Structural Features Functional Groups Counterion/Additive Reference
2-(1H-Imidazol-5-yl)-N-tritylethanamine;oxalic acid Imidazole (5-yl), trityl-protected ethanamine Amine (protected), imidazole Oxalic acid N/A (hypothetical)
2-(1H-Imidazol-5-yl)acetic acid Imidazole (5-yl), acetic acid chain Carboxylic acid, imidazole None
tert-Butyl (2-(1H-imidazol-5-yl)ethyl)carbamate Imidazole (5-yl), carbamate-protected ethylamine Carbamate, imidazole None
DN-1417 Imidazole (5-yl), propanamide, cyclopentanecarbonyl Amide, imidazole, tricarboxylic acid None
Oxmetidine Imidazole (5-yl), benzodioxole, pyrimidinone Thioether, pyrimidinone, imidazole None
Imidazoleacetic acid hydrochloride Imidazole (5-yl), acetic acid Carboxylic acid, imidazole Hydrochloric acid

Key Observations :

  • Trityl vs.
  • Counterion Impact : Oxalic acid improves aqueous solubility compared to hydrochloric acid in imidazoleacetic acid hydrochloride, but its weak acidity may influence pH-dependent stability .

Physicochemical Properties

Property This compound 2-(1H-Imidazol-5-yl)acetic acid Imidazoleacetic acid hydrochloride
Solubility Moderate in water (oxalic acid enhances solubility) High in water (carboxylic acid) High in water (ionic hydrochloride)
Lipophilicity High (trityl group) Low (polar carboxylic acid) Moderate (ionic balance)
Stability Likely stable (trityl protection) Prone to decarboxylation Stable (salt form)

Notable Trends:

  • The trityl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to carboxylic acid derivatives .

Biological Activity

The compound 2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid is a complex organic molecule with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound consists of an imidazole ring, a trityl group, and oxalic acid. The imidazole moiety is known for its role in various biological functions, including enzyme catalysis and interaction with biological receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, compounds related to imidazole have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.25 µg/mL, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)
3-substituted-1H-imidazol-5-ylMRSA0.25
5-phenyl-1H-imidazoleCryptococcus neoformans≤0.25

Cytotoxicity Studies

Cytotoxicity assays have been performed on human embryonic kidney cells (HEK293) to evaluate the safety profile of these compounds. Notably, many active compounds exhibited no hemolytic activity at concentrations up to 32 µg/mL, suggesting a favorable safety profile for further development .

Case Study on Oxalic Acid Poisoning

A notable case study involved the acute effects of oxalic acid ingestion, which resulted in renal failure and metabolic acidosis. The patient required hemodialysis, highlighting the toxic potential of oxalic acid when misused . This underscores the need for careful handling and dosage regulation in therapeutic applications.

Application in Beekeeping

Oxalic acid has also been studied for its efficacy in treating Varroa mites in bee colonies. A small-scale study demonstrated successful mite reduction using repeated doses of oxalic acid, leading to improved colony health . This application illustrates the compound's versatility beyond traditional medicinal uses.

The mechanism by which imidazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For example, oxalic acid acts as a competitive inhibitor of lactate dehydrogenase (LDH), which is crucial in anaerobic metabolism—an important pathway in cancer cell proliferation . This inhibition may provide a therapeutic avenue for cancer treatment by targeting metabolic pathways preferentially utilized by tumors.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2-(1H-imidazol-5-yl)-N-tritylethanamine with high purity?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the imidazole core. Key steps include:

  • Condensation Reactions : React 1H-imidazole-5-carbaldehyde with trityl-protected ethylamine derivatives under reflux in glacial acetic acid .
  • Protection/Deprotection : Use trityl chloride for amine protection to prevent side reactions during subsequent steps .
  • Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate products via recrystallization (ethanol/water) or column chromatography .
    Critical Parameters :
ParameterOptimal ConditionReference
SolventGlacial acetic acid
Temperature80–100°C (reflux)
CatalystNone (acidic medium suffices)

Basic Question: Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm imidazole proton signals (δ 7.2–7.8 ppm) and trityl group aromatic protons (δ 6.8–7.5 ppm). Compare with calculated shifts using DFT methods .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups from oxalic acid .

Advanced Question: How can computational modeling resolve contradictions in proposed reaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies (e.g., B3LYP/SDD basis set) to validate nucleophilic substitution pathways at the trityl-protected amine .
  • Molecular Dynamics (MD) : Simulate solvent effects (acetic acid vs. DMF) on reaction kinetics and byproduct formation .
  • Docking Studies : Predict interactions between the imidazole moiety and oxalic acid in co-crystal formation .

Advanced Question: What strategies address discrepancies in elemental analysis data during purity assessment?

Methodological Answer:

  • Cross-Validation : Combine CHNS analysis with X-ray crystallography to resolve mismatches (e.g., oxalic acid hydration states) .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products that skew elemental ratios .
  • Control Experiments : Repeat synthesis under inert atmosphere to rule out oxidation artifacts .

Basic Question: How can green chemistry principles improve the synthesis of this compound?

Methodological Answer:

  • Solvent Selection : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Catalyst-Free Conditions : Optimize stoichiometry and temperature to eliminate metal catalysts .
  • Waste Minimization : Use membrane technologies (e.g., nanofiltration) for solvent recovery .

Advanced Question: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against histidine decarboxylase (imidazole-targeting enzymes) via UV-Vis kinetic assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with oxalic acid as a co-drug .
  • Binding Studies : Perform surface plasmon resonance (SPR) to quantify affinity for trityl-binding proteins .

Advanced Question: How do substitution patterns on the imidazole ring affect physicochemical properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with halogens or methyl groups at position 2/4 of imidazole. Compare logP (HPLC) and solubility (UV turbidity) .
  • Electronic Effects : Use Hammett plots to correlate substituent σ-values with pKa of the imidazole NH group .

Basic Question: What crystallization methods yield high-quality co-crystals with oxalic acid?

Methodological Answer:

  • Solvent Evaporation : Dissolve equimolar ratios in ethanol/water (1:1) and evaporate slowly at 4°C .
  • Grinding : Mechanochemically grind components with a mortar/pestle (20 min, ambient temperature) .
  • Characterization : Validate co-crystal formation via PXRD and DSC (melting point depression) .

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